Dihydrotamarixetin

Beschreibung

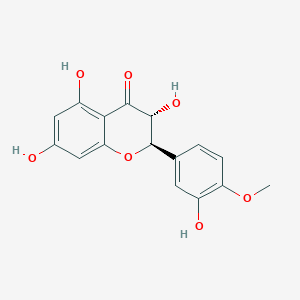

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrotamarixetin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin, a dihydroflavonol found in various plant species, is a promising bioactive compound with a range of pharmacological activities. As a member of the flavonoid family, it shares structural similarities with well-studied compounds like dihydroquercetin and tamarixetin, suggesting a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular targets through which this compound is proposed to exert its therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound's biological activities are attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. The primary mechanisms identified through studies on this compound and structurally related flavonoids are detailed below.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Inhibition

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound, like its analogue tamarixetin, is proposed to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

The MAPK pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses. This compound is thought to inhibit the phosphorylation of key kinases within these pathways, further dampening the inflammatory cascade.

Antioxidant Activity through Nrf2 Pathway Activation

This compound exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes, which help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Induction of Apoptosis in Cancer Cells

Emerging evidence suggests that this compound possesses anticancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the effector caspase-3, which execute the apoptotic program.

In the extrinsic pathway, related flavonoids have been shown to upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent downstream signaling that converges with the intrinsic pathway.

Tyrosinase Inhibition

Flavonoids, including this compound, are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a potential agent for treating hyperpigmentation disorders and for use in skin-whitening cosmetic products. The inhibitory mechanism often involves the chelation of copper ions within the active site of the enzyme.

Quantitative Data

The following tables summarize the available quantitative data for this compound (also known as Blumeatin) and its structurally related analogs, dihydromyricetin and tamarixetin. It is important to note that some of the data for this compound is presented as hypothetical and requires experimental confirmation.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line/Assay | Biological Activity | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| MCF-7 (Breast Cancer) | Anticancer | 15.5 | Doxorubicin | 0.8 |

| A549 (Lung Cancer) | Anticancer | 22.1 | Cisplatin | 5.2 |

| RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | 18.9 | Dexamethasone | 2.5 |

| HT-29 (Colon Cancer) | Apoptosis Induction | 12.8 | Camptothecin | 1.1 |

Note: These values are presented to demonstrate the type of data generated from cell-based assays and are not experimentally confirmed results for this compound.[1]

Table 2: Experimentally Determined IC50/SC50 Values for this compound (Blumeatin)

| Assay | Biological Activity | IC50/SC50 Value |

| DPPH Radical Scavenging | Antioxidant | SC50: 90.8 µg/ml |

| KB Oral Carcinoma Cells | Anticancer (Cytotoxicity) | IC50: 47.72 µg/ml |

Table 3: Experimentally Determined IC50/Ki Values for Dihydromyricetin

| Target/Assay | Biological Activity | IC50 (µM) | Ki (µM) | Inhibition Type |

| CYP3A4 | Enzyme Inhibition | 14.75[2][3] | 6.06[2][3] | Non-competitive |

| CYP2E1 | Enzyme Inhibition | 25.74[2][3] | 9.24[2][3] | Competitive |

| CYP2D6 | Enzyme Inhibition | 22.69[2][3] | 10.52[2][3] | Competitive |

| Dihydropyrimidinase | Enzyme Inhibition | 48[4] | - | - |

| [3H]flunitrazepam binding (GABAA Receptor) | Receptor Binding | 4.36[5] | - | Competitive |

Table 4: Experimentally Determined IC50 Values for Tamarixetin

| Target/Assay | Biological Activity | IC50 (µM) |

| ClpP (Caseinolytic protease P) | Enzyme Inhibition | 49.73[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

NF-κB Inhibition Assay (Western Blot for IκBα Degradation)

-

Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding a pro-inflammatory stimulus such as lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IκBα overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Nrf2 Activation Assay (Western Blot for Nrf2 Nuclear Translocation)

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with this compound for various time points.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or standard laboratory protocols.

-

Protein Quantification: Measure the protein concentration of both fractions.

-

Western Blotting: Perform SDS-PAGE and Western blotting as described above.

-

Immunoblotting: Probe the membranes with primary antibodies against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions and equal loading.

-

Detection: Visualize the bands to assess the translocation of Nrf2 from the cytoplasm to the nucleus.

MAPK Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Grow cells to 80-90% confluency and serum-starve them overnight to reduce basal phosphorylation. Treat the cells with this compound for a designated period, followed by stimulation with an appropriate agonist (e.g., growth factor, inflammatory agent).

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein as previously described.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Subsequently, strip the membranes and re-probe with antibodies for the total forms of these proteins to normalize for protein loading.

-

Detection: Visualize and quantify the bands to determine the ratio of phosphorylated to total protein.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tyrosinase Inhibition Assay

-

Assay Preparation: In a 96-well plate, add mushroom tyrosinase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Addition: Add different concentrations of this compound to the wells. Include a positive control (e.g., kojic acid) and a negative control (solvent only).

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate L-DOPA to each well.

-

Measurement: Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals or at a fixed endpoint.

-

Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Caption: this compound activates the Nrf2 pathway, leading to antioxidant gene expression.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Caption: A workflow for investigating the biological activities of this compound.

Conclusion

This compound is a dihydroflavonol with significant therapeutic potential, primarily attributed to its anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of NF-κB and MAPK, and the activation of the Nrf2 pathway. Furthermore, it can induce apoptosis in cancer cells and inhibit tyrosinase activity. While quantitative data for this compound is still emerging, the information available for its structurally similar analogs provides a strong foundation for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further elucidate the precise mechanisms of this compound and explore its potential as a novel therapeutic agent. Further studies are warranted to obtain comprehensive, experimentally validated quantitative data to fully characterize its pharmacological profile.

References

- 1. This compound | 70411-27-7 | Benchchem [benchchem.com]

- 2. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Dihydrotamarixetin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a dihydroflavonol compound, presents a promising scaffold for therapeutic research due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on its molecular characteristics, solubility, and spectral profiles. Furthermore, it outlines general experimental protocols relevant to the study of flavonoids, which can be adapted for this compound, and visualizes key signaling pathways where related flavonoids have shown activity.

Introduction

This compound, also known as 4'-O-Methyldihydroquercetin, is a flavonoid distinguished by a saturated 2,3-bond in its C-ring. This structural feature is believed to confer enhanced biological activity compared to its unsaturated counterparts. As a member of the dihydroflavonol class, this compound is an analogue of the well-studied dihydroquercetin (taxifolin), differing by the presence of a methoxy group at the 4'-position of the B-ring. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the currently available physicochemical data for this compound to facilitate further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted values from computational models and await experimental verification.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 70411-27-7 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₇ | [1] |

| Molecular Weight | 318.28 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | Not experimentally determined. | |

| Boiling Point (Predicted) | 642.9 ± 55.0 °C at 760 mmHg | |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.39 ± 0.60 | |

| Flash Point (Predicted) | 243.6 ± 25.0 °C |

Solubility

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

-

Ethanol: Expected to be soluble. Ethanol is a polar protic solvent commonly used for dissolving flavonoids.[4]

-

Water: Expected to have low solubility. The relatively nonpolar backbone of the flavonoid structure limits its solubility in water.

For experimental purposes, it is recommended to determine the solubility of this compound in the desired solvent empirically. A suggested starting point for stock solutions is to use DMSO.[3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete, officially published spectra are not widely available, data sheets from commercial suppliers like MedChemExpress indicate the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data.[1] The following sections outline the expected spectral features based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, the protons on the heterocyclic C-ring, and the methoxy group protons. The chemical shifts and coupling constants of the H-2 and H-3 protons are characteristic of the trans configuration in dihydroflavonols.

-

¹³C NMR: The carbon NMR spectrum should display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C-4) and the carbons of the A and B rings are key identifiers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the phenolic hydroxyl groups.

-

C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ corresponding to the carbonyl group in the C-ring.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 319.0812 (calculated for C₁₆H₁₅O₇⁺). Fragmentation would likely involve retro-Diels-Alder (rDA) cleavage of the C-ring, which is characteristic of flavonoids, providing structural information about the A and B rings.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not extensively published. However, standard methodologies used for other flavonoids can be readily adapted.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the purification of flavonoids.[5][6][7][8]

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 280-330 nm for dihydroflavonols).

-

Workflow:

-

Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or DMSO).

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run a solvent gradient to elute the compound.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain the purified compound.

-

Caption: A typical workflow for the purification of this compound using RP-HPLC.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.[9][10][11][12][13]

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in methanol.

-

In a microplate, add the this compound dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength around 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

-

Prepare a stock solution and dilutions of this compound.

-

Add the this compound dilutions to the FRAP reagent.

-

Incubate the mixture at 37 °C for a specified time.

-

Measure the absorbance at a wavelength around 593 nm.

-

Construct a standard curve using a known antioxidant like FeSO₄ or Trolox to quantify the reducing power.

In Vitro Anti-Inflammatory Activity Assay (NF-κB)

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the NF-κB signaling pathway in cell-based assays.[14][15][16][17][18]

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

-

After incubation, lyse the cells and extract the nuclear and cytoplasmic proteins.

-

Analyze the levels of key NF-κB pathway proteins (e.g., p65, IκBα) in the nuclear and cytoplasmic fractions using Western blotting or an ELISA-based assay. A decrease in nuclear p65 and an increase in cytoplasmic IκBα would indicate inhibition of the NF-κB pathway.

Potential Signaling Pathways

While specific signaling pathways for this compound are yet to be fully elucidated, the activities of structurally related flavonoids like Tamarixetin and Dihydromyricetin suggest potential mechanisms of action, particularly in anti-inflammatory and antioxidant responses.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are known to inhibit this pathway at various points.

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 70411-27-7 [amp.chemicalbook.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. labcluster.com [labcluster.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. agilent.com [agilent.com]

- 9. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 13. japer.in [japer.in]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the True Identity of a Natural Flavonoid: A Technical Guide to the Structure Elucidation of Dihydrotamarixetin (Blumeatin A) and the Revision of Putative Blumeatin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of natural products is a cornerstone of drug discovery and development. This technical guide delves into the fascinating case of dihydrotamarixetin, also known as blumeatin A, and the pivotal revision of the structure initially attributed to "blumeatin." A compound first isolated from Blumea balsamifera was erroneously identified as (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one. However, through meticulous chemical synthesis and comprehensive spectroscopic analysis, its true identity was revealed to be sterubin, (S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one.[1][2] This guide provides a detailed account of the experimental methodologies, comparative data, and logical framework that led to this significant structural correction, offering valuable insights into the rigorous process of natural product characterization.

Introduction: A Case of Mistaken Identity

The flavonoid initially designated as blumeatin was isolated from the medicinal plant Blumea balsamifera and was believed to possess noteworthy anti-inflammatory properties.[1][2] The proposed structure was (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one.[1] Concurrently, the nomenclature in the field has led to some ambiguity, with "blumeatin A" being used as a synonym for this compound. This guide will first address the structural elucidation of the misidentified "blumeatin" and then provide available data for this compound.

The conclusive determination of the correct structure hinged on a classic yet powerful approach in chemical analysis: the total synthesis of the proposed molecule and a head-to-head comparison of its spectroscopic data with that of the natural isolate. This process not only rectified a case of mistaken identity but also underscored the indispensability of synthetic chemistry in validating natural product structures.

The Path to Structural Revision: A Logical Workflow

The journey to correct the structure of the putative blumeatin followed a systematic and logical progression. The key steps involved are outlined below and visualized in the accompanying workflow diagram.

Caption: Workflow for the structural revision of putative blumeatin.

Experimental Protocols

Synthesis of Putative (±)-Blumeatin

The synthesis of the proposed structure of blumeatin, (±)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one, was a critical step in the structure revision process.[1]

Reaction: The key C-ring closure was achieved by reacting 3,5-dihydroxybenzaldehyde with 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one.[1]

Reagents and Conditions:

-

3,5-dihydroxybenzaldehyde

-

1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one

-

Boric acid

-

Piperidine

-

Silica gel

-

The reaction mixture was heated to 120 °C under a nitrogen atmosphere for 10-12 hours.[1]

Work-up and Purification:

-

The reaction mixture was cooled to room temperature.

-

Acetone was added, and the mixture was filtered.

-

The silica gel was washed with acetone.

-

The combined filtrate and washes were evaporated to dryness under reduced pressure.

-

The resulting residue was purified by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the target compound as a pale yellow solid.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary analytical tool for comparing the synthesized compound with the natural isolate. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired.

Instrumentation:

-

Spectra were typically recorded on a 400 MHz or 600 MHz NMR spectrometer.

Sample Preparation:

-

Samples were dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used to acquire proton spectra.

-

¹³C NMR: Proton-decoupled spectra were obtained to simplify the carbon signals.

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass and elemental composition of the synthesized and natural compounds, confirming their molecular formulas.

Instrumentation:

-

An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for flavonoid analysis.

Sample Preparation:

-

Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

Spectra were acquired in both positive and negative ion modes to obtain comprehensive fragmentation data.

-

Accurate mass measurements were used to calculate the elemental composition.

Data Presentation and Comparative Analysis

The definitive evidence for the structural misassignment of blumeatin came from the direct comparison of the ¹H and ¹³C NMR data of the synthesized putative blumeatin and the natural isolate (which was confirmed to be sterubin).

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Synthesized Putative Blumeatin (δ ppm, mult., J in Hz) | Natural Isolate (Sterubin) (δ ppm, mult., J in Hz) |

| 2 | 5.34 (dd, 12.8, 2.8) | 5.42 (dd, 12.6, 3.0) |

| 3ax | 3.13 (dd, 17.2, 12.8) | 3.24 (dd, 17.2, 12.6) |

| 3eq | 2.76 (dd, 17.2, 2.8) | 2.72 (dd, 17.2, 3.1) |

| 6 | 6.02 (d, 2.4) | 6.06-6.10 (m) |

| 8 | 6.00 (d, 2.4) | 6.06-6.10 (m) |

| 2' | 6.38 (d, 2.0) | 6.86-6.91 (m) |

| 4' | 6.25 (t, 2.0) | - |

| 5' | - | 6.71-6.78 (m) |

| 6' | 6.38 (d, 2.0) | 6.71-6.78 (m) |

| OCH₃ | 3.75 (s) | 3.79 (s) |

| 5-OH | 12.12 (s) | 12.11 (s) |

| 3',5'-OH / 3',4'-OH | 9.30 (br s) | 9.03 (m) |

Data for synthesized putative blumeatin and sterubin are adapted from the supporting information of the key structural revision publication.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Synthesized Putative Blumeatin (δ ppm) | Natural Isolate (Sterubin) (δ ppm) |

| 2 | 79.5 | 79.1 |

| 3 | 42.8 | 42.6 |

| 4 | 196.4 | 196.9 |

| 4a | 102.7 | 102.7 |

| 5 | 163.9 | 163.9 |

| 6 | 94.9 | 94.9 |

| 7 | 167.7 | 167.7 |

| 8 | 93.9 | 93.8 |

| 8a | 162.8 | 162.8 |

| 1' | 144.1 | 130.9 |

| 2' | 105.7 | 114.8 |

| 3' | 158.4 | 145.0 |

| 4' | 102.7 | 145.6 |

| 5' | 158.4 | 115.4 |

| 6' | 105.7 | 118.4 |

| OCH₃ | 55.4 | 55.8 |

Data for synthesized putative blumeatin and sterubin are adapted from the supporting information of the key structural revision publication.

The most significant discrepancies in the NMR data are observed in the signals corresponding to the B-ring protons and carbons. In the ¹H NMR spectrum, the synthesized putative blumeatin with a 3',5'-dihydroxyphenyl B-ring shows two signals for the aromatic protons (H-2', H-4', and H-6'), whereas the natural product (sterubin) with a 3',4'-dihydroxyphenyl B-ring displays a more complex multiplet pattern for its three aromatic protons. Similarly, the ¹³C NMR data shows marked differences in the chemical shifts of the B-ring carbons (C-1', C-2', C-3', C-4', C-5', and C-6'), confirming the different substitution pattern.

Visualization of Key Spectroscopic Evidence

Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provide definitive evidence for the connectivity of atoms within a molecule. The HMBC spectrum of the natural isolate (sterubin) would show correlations that are only consistent with the 3',4'-dihydroxy substitution pattern of the B-ring, as illustrated in the following diagram.

References

Biosynthesis pathway of dihydroflavonols like Dihydrotamarixetin

An In-depth Technical Guide to the Biosynthesis of Dihydroflavonols, Including Dihydrotamarixetin

Introduction

Dihydroflavonols, also known as flavanonols, are a critical class of flavonoid compounds that serve as central intermediates in the biosynthesis of several important plant secondary metabolites, including flavonols, anthocyanins, and proanthocyanidins (condensed tannins).[1][2] These molecules are characterized by a 3-hydroxyflavanone backbone. Their structural diversity and biological activities make them, and their downstream products, of significant interest to researchers in fields ranging from plant science to pharmacology and drug development.

This technical guide provides a detailed overview of the core biosynthetic pathway leading to the formation of common dihydroflavonols such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM). It further elucidates the terminal enzymatic step required for the synthesis of specialized dihydroflavonols like this compound, a methylated derivative of dihydroquercetin. The guide includes summaries of quantitative enzyme data, detailed experimental protocols for analysis, and visualizations of the key pathways and workflows.

The Core Biosynthesis Pathway of Dihydroflavonols

The formation of dihydroflavonols begins with the general phenylpropanoid pathway, which supplies the precursor molecule p-coumaroyl-CoA. This is condensed with three molecules of malonyl-CoA to enter the flavonoid-specific branch of the pathway.

-

Chalcone Synthase (CHS): CHS is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): The unstable naringenin chalcone is rapidly stereospecifically cyclized by CHI to produce the flavanone (2S)-naringenin. Naringenin serves as a crucial entry point for the synthesis of a wide array of flavonoid classes.

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, catalyzes the 3β-hydroxylation of (2S)-naringenin to produce the first dihydroflavonol, (2R,3R)-dihydrokaempferol (DHK).[3] This step establishes the dihydroflavonol core structure.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation patterns on the B-ring, which dictates the specific type of dihydroflavonol produced.

-

F3'H introduces a hydroxyl group at the 3' position of the B-ring, converting dihydrokaempferol (DHK) into dihydroquercetin (DHQ).

-

F3'5'H can introduce hydroxyl groups at both the 3' and 5' positions, leading to the formation of dihydromyricetin (DHM).

-

These three dihydroflavonols—DHK, DHQ, and DHM—are the primary branch point intermediates for further downstream modifications.[2][4] They can be converted into flavonols by flavonol synthase (FLS) or reduced to leucoanthocyanidins by dihydroflavonol 4-reductase (DFR).[1]

The Terminal Step: Biosynthesis of this compound

This compound is the 4'-O-methylated derivative of dihydroquercetin (taxifolin). The biosynthesis of this compound requires the activity of an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.

-

Flavonoid 4'-O-methyltransferase (F4'OMT): This class of enzymes catalyzes the regioselective transfer of a methyl group from SAM to the 4'-hydroxyl group of a flavonoid substrate.[5] In the case of this compound, a specific OMT acts on dihydroquercetin to yield the final product. While OMTs often show activity towards a range of flavonoid substrates, specific enzymes with high affinity for dihydroquercetin are responsible for this conversion in plants that accumulate this compound.[5][6][7]

Enzymology and Quantitative Data

The efficiency and outcome of the dihydroflavonol pathway are determined by the kinetic properties and substrate specificities of its constituent enzymes. Dihydroflavonol 4-reductase (DFR) is a particularly well-studied enzyme due to its role as a key control point directing metabolic flux towards either anthocyanins or other flavonoids.[8]

| Enzyme | Substrate(s) | Product(s) | Notes on Specificity and Activity |

| Flavanone 3-Hydroxylase (F3H) | Naringenin, Eriodictyol | Dihydrokaempferol, Dihydroquercetin | A key enzyme that converts flavanones to dihydroflavonols. |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin | Catalyzes the 3'-hydroxylation of the B-ring on various flavonoid precursors. |

| Dihydroflavonol 4-Reductase (DFR) | Dihydrokaempferol (DHK), Dihydroquercetin (DHQ), Dihydromyricetin (DHM) | Leucopelargonidin, Leucocyanidin, Leucodelphinidin | DFR enzymes exhibit significant substrate specificity, which often determines the type of anthocyanins a plant can produce.[2] For example, some DFRs from ferns can catalyze DHK and DHQ but not DHM.[4] The enzyme from Zanthoxylum bungeanum accepts all three substrates.[1] This enzyme is NADPH-dependent.[8] |

| O-Methyltransferase (OMT) | Dihydroquercetin, Quercetin, Luteolin, etc. | This compound, Isorhamnetin, Chrysoeriol, etc. | OMTs show high regioselectivity. Flavonoid 4'-OMTs specifically target the 4'-hydroxyl group.[5] Methylation can enhance the biological activity and stability of flavonoid compounds.[9][10] |

Experimental Protocols

Extraction of Dihydroflavonols from Plant Tissue

This protocol provides a general method for extracting flavonoids, including dihydroflavonols, for subsequent analysis.

-

Sample Preparation: Freeze fresh plant tissue (e.g., leaves, petals) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilize the powder to obtain a dry weight.

-

Extraction: Add 10 mL of extraction solvent (e.g., 80% methanol (v/v) with 1% HCl) per 1 gram of dried plant powder.

-

Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times. Pool the supernatants.

-

Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. Store at -20°C if not analyzed immediately.

In Vitro Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol allows for the measurement of DFR activity using a recombinant enzyme.

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

2 mM NADPH

-

0.5 mM Dihydroflavonol substrate (e.g., Dihydroquercetin dissolved in DMSO)

-

5 µg of purified recombinant DFR protein

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes. A control reaction should be run without the enzyme or with heat-inactivated enzyme.

-

Product Conversion: The product, leucoanthocyanidin, is unstable. To quantify it, add 600 µL of butanol-HCl (95:5, v/v) to the reaction tube.[8]

-

Heat Treatment: Tightly cap the tube and incubate at 95°C for 60 minutes. This acid-heat treatment converts the colorless leucoanthocyanidin into its corresponding colored anthocyanidin (e.g., leucocyanidin is converted to cyanidin).[8]

-

Centrifugation: Cool the tube on ice and centrifuge at 12,000 x g for 10 minutes to pellet any precipitated protein.

-

Quantification: Transfer the colored supernatant to a cuvette and measure the absorbance at ~520-550 nm (the absorbance maximum depends on the specific anthocyanidin produced). The amount of product can be calculated using the molar extinction coefficient of the corresponding anthocyanidin standard.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of dihydroflavonols.[11][12][13]

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a photodiode array (PDA) or UV-Vis detector.[12][13]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or 1% acetic acid.[13]

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient program is as follows (flow rate: 1.0 mL/min):

-

0-5 min: 10% B

-

5-30 min: Linear gradient from 10% to 70% B

-

30-35 min: Linear gradient from 70% to 95% B

-

35-40 min: Hold at 95% B

-

40-45 min: Return to 10% B and equilibrate for 5-10 minutes.

-

-

Detection: Monitor the eluent at multiple wavelengths. Dihydroflavonols typically show an absorbance maximum around 280-290 nm.

-

Quantification: Prepare a calibration curve using authentic standards of dihydrokaempferol, dihydroquercetin, and this compound at known concentrations. The concentration in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.

Regulation of the Dihydroflavonol Pathway

The biosynthesis of dihydroflavonols is tightly regulated at the transcriptional level. The expression of structural genes like CHS, F3H, and DFR is often coordinately controlled by complexes of transcription factors. In many plants, this regulation is mediated by a ternary complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These complexes bind to specific cis-regulatory elements in the promoters of the target biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues (e.g., flower development) and environmental stimuli (e.g., UV light, stress). This regulatory mechanism allows the plant to precisely control the flux of metabolites through the pathway.

Conclusion

The biosynthesis of dihydroflavonols represents a cornerstone of flavonoid metabolism in plants, establishing the precursors for a vast array of biologically active compounds. Understanding this pathway, from the core enzymes like F3H to the specific modifying enzymes like OMTs that produce molecules such as this compound, is crucial for metabolic engineering and drug discovery. The ability to manipulate this pathway could lead to the enhanced production of high-value phytochemicals with applications in pharmaceuticals, nutraceuticals, and agriculture. The protocols and data presented herein provide a technical foundation for researchers aiming to investigate, quantify, and engineer the production of these valuable compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functional Diversification of the Dihydroflavonol 4-Reductase from Camellia nitidissima Chi. in the Control of Polyphenol Biosynthesis [mdpi.com]

- 3. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 4. Arg-type dihydroflavonol 4-reductase genes from the fern Dryopteris erythrosora play important roles in the biosynthesis of anthocyanins | PLOS One [journals.plos.org]

- 5. uniprot.org [uniprot.org]

- 6. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxapress.com [maxapress.com]

- 11. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

In Silico Prediction of Dihydrotamarixetin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a dihydroflavonol found in various plant species, presents a promising scaffold for drug discovery due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of this compound. By leveraging computational tools, researchers can elucidate potential molecular targets, predict pharmacokinetic properties, and design novel therapeutic agents. This document outlines detailed experimental protocols for key in silico techniques, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound

This compound is a natural dihydroflavonol. Its chemical structure, characterized by a dihydropyranone ring fused to two phenyl rings with hydroxyl substitutions, positions it as a molecule of significant interest for pharmacological investigation. While extensive in vitro and in vivo studies on this compound are limited, computational, or in silico, approaches offer a powerful and cost-effective means to predict its biological activities and guide further experimental validation.[1][2] These methods are instrumental in modern drug discovery for identifying potential drug-receptor interactions and assessing the drug-like properties of compounds.[3][4]

Predicted Bioactivities and Molecular Targets

Based on the known activities of structurally similar flavonoids, in silico methods can predict the potential bioactivities of this compound. Flavonoids are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[5] Molecular docking studies are a primary tool to investigate these potential activities by simulating the interaction between this compound and various protein targets.[3]

Predicted Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Key protein targets in inflammatory pathways include cyclooxygenase (COX) enzymes and various kinases. In silico docking can predict the binding affinity of this compound to these targets.

Predicted Anticancer Activity

The potential of flavonoids as anticancer agents is a significant area of research.[5] In silico studies can explore the interaction of this compound with cancer-related proteins such as kinases, proteases, and transcription factors. Dihydrofolate reductase (DHFR) is a validated target for cancer chemotherapy, and molecular docking can be used to assess the inhibitory potential of compounds against it.[3]

Predicted Antioxidant Activity

While direct antioxidant capacity is often assessed through in vitro chemical assays, in silico methods like Density Functional Theory (DFT) can provide insights into the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with its ability to donate electrons and scavenge free radicals.[6]

In Silico Methodologies and Protocols

A systematic in silico workflow is crucial for the comprehensive evaluation of a compound's bioactivity. This typically involves ligand and protein preparation, molecular docking, and post-docking analysis.

Ligand and Protein Preparation

Protocol for Ligand Preparation:

-

Obtain 3D Structure: The 3D structure of this compound can be retrieved from chemical databases like PubChem or drawn using molecular modeling software.

-

Energy Minimization: The ligand structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or PyMOL.

Protocol for Protein Target Preparation:

-

Retrieve Protein Structure: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[7]

-

Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-standard residues are checked and corrected. This can be done using tools like AutoDockTools or Chimera.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

Protocol for Molecular Docking using AutoDock Vina:

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the entire binding pocket.

-

Docking Simulation: The prepared ligand and protein files are used as input for the docking software. AutoDock Vina performs a conformational search to find the best binding pose of the ligand within the receptor's active site.[8]

-

Analysis of Results: The output includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. Lower binding energy values indicate a more stable protein-ligand complex.[9][10]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.[11]

Protocol for ADMET Prediction using SwissADME:

-

Input SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string of this compound is submitted to the SwissADME web server.[4]

-

Analysis of Physicochemical Properties: The server calculates various descriptors, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.[6][7]

-

Pharmacokinetic Prediction: Predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 enzymes are generated.[11]

-

Drug-Likeness Evaluation: The compound is evaluated against established rules like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.[7]

-

Toxicity Prediction: Potential toxicity risks, such as mutagenicity and hepatotoxicity, are predicted based on structural alerts.[7]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction of this compound's bioactivity.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Dihydrofolate Reductase (DHFR) | 1DHF | -7.9 | Ile7, Phe31, Arg70 |

| Protein Kinase B (Akt1) | 1UNQ | -9.2 | Lys179, Glu234, Asp292 |

| Xanthine Oxidase | 1FIQ | -7.1 | Glu802, Arg880, Phe914 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Gastrointestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| AMES Toxicity | No | Predicted to be non-mutagenic |

| Hepatotoxicity | No | Low risk of liver toxicity predicted |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico analysis of this compound.

Caption: In Silico Workflow for this compound Bioactivity Prediction.

Caption: Detailed Protocol for Molecular Docking Experiments.

Caption: Predicted Inhibition of the COX-2 Signaling Pathway.

Conclusion

In silico prediction methodologies provide a robust framework for the initial assessment of the bioactivity of natural compounds like this compound. Through molecular docking, ADMET prediction, and other computational tools, researchers can gain valuable insights into potential therapeutic applications, mechanisms of action, and drug-likeness. The protocols and data presented in this guide offer a foundational understanding for scientists and drug development professionals to embark on the computational exploration of this compound and other novel chemical entities, thereby accelerating the drug discovery process.[1][12] Further in vitro and in vivo validation is essential to confirm these computational predictions.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-silico screening of naturally derived phytochemicals against SARS-CoV Main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of ADMET, molecular docking, DFT, and QSPR of potential phytoconstituents from Ambrosia maritima L. targeting xanthine oxidase [pharmacia.pensoft.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Integrated network pharmacology, molecular docking, and animal experiments to reveal the potential mechanism of hesperetin on COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Dihydrotamarixetin: A Technical Guide

Disclaimer: Comprehensive in vitro screening data for Dihydrotamarixetin is limited in publicly available scientific literature. This guide has been constructed using data from closely related dihydroflavonols, such as Dihydroquercetin (DHQ), and general protocols for flavonoid screening to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described herein are based on established methodologies for flavonoid analysis and the observed activities of structurally similar compounds.

Introduction

This compound, a dihydroflavonol, is a member of the flavonoid family of polyphenolic compounds found in various plants.[1] Flavonoids are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide outlines a framework for the preliminary in vitro screening of this compound, detailing common experimental protocols and presenting illustrative data from related compounds to guide future research.

Antioxidant Activity

The antioxidant potential of flavonoids is a primary area of investigation. This is often assessed through radical scavenging and reducing power assays.

Data Summary: Antioxidant Activity of a Related Compound (Dihydroquercetin)

| Assay Type | Compound | Concentration | Result (IC50 or equivalent) | Reference Compound |

| DPPH Radical Scavenging | Dihydroquercetin (DHQ) | 50 µg/mL | IC50: 32.41 ± 3.35 µg/mL | L-Ascorbic Acid |

| Ferric Reducing Antioxidant Power (FRAP) | Dihydroquercetin (DHQ) | 50 µg/mL | 6.23 ± 0.34 mM | L-Ascorbic Acid |

Data presented is for Dihydroquercetin (DHQ) as a proxy for this compound.[2]

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

Add 100 µL of each sample concentration to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): 16 mL of acetic acid in 1 L of water, pH adjusted with NaOH.

-

TPTZ Solution (10 mM): 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

-

FeCl₃ Solution (20 mM): 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[3]

-

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 30 µL of the sample to a tube.

-

Add 90 µL of distilled water.

-

Add 900 µL of the FRAP reagent.

-

Incubate at 37°C for 10 minutes.[2]

-

-

Measurement: Measure the absorbance at 593 nm.[2]

-

Calculation: Create a standard curve using a known antioxidant (e.g., FeSO₄ or L-ascorbic acid) to determine the FRAP value of the sample.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids can be evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Data Summary: Anti-inflammatory Activity of a Related Compound (Tamarixetin)

| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect |

| Chondrocytes | IL-1β | Tamarixetin | Not specified | Inhibition of NF-κB signaling |

| Chondrocytes | IL-1β | Tamarixetin | Not specified | Activation of Nrf2 signaling |

Data presented is for Tamarixetin, a closely related flavonoid.[4][5]

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO).

-

Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay (steps 1-3).

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions to measure the concentration of these cytokines in the supernatant.

-

-

Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated control group.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be determined using cell viability assays.

Data Summary: Anticancer Activity of a Related Compound (Cirsimaritin)

| Cell Line | Assay | Compound | Result (IC50) |

| HCT-116 (Colon Cancer) | XTT Assay | Cirsimaritin | 24.70 µg/mL |

Data presented is for Cirsimaritin, another flavonoid, as a representative example.[6]

Experimental Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow

Caption: General workflow for the in vitro screening of this compound.

Signaling Pathways

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

References

- 1. This compound | 70411-27-7 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archives.ijper.org [archives.ijper.org]

An In-depth Technical Guide to Dihydrotamarixetin (CAS Number: 70411-27-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol with the CAS number 70411-27-7. As a derivative of dihydroquercetin (taxifolin), it shares a similar flavonoid backbone that is associated with a range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis, and biological activities. Detailed experimental protocols for assessing its antioxidant and anti-inflammatory potential are presented, along with an exploration of its putative mechanism of action involving key signaling pathways such as NF-κB and Nrf2. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a flavonoid characterized by a saturated 2,3-bond in its C-ring, a structural feature that may enhance its biological efficacy compared to unsaturated counterparts.[1] Its core structure is based on dihydroquercetin, with a methyl group at the 4'-position of the B-ring. This methylation can influence its metabolic stability and biological activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70411-27-7 | [3][4] |

| Molecular Formula | C₁₆H₁₄O₇ | [3] |

| Molecular Weight | 318.28 g/mol | [3][4] |

| Appearance | Powder | [3] |

| Synonyms | 4'-O-Methyldihydroquercetin, Blumeatin A, (2R,3R)-3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one | [3][5] |

| Predicted pKa | 7.39 ± 0.60 | [3] |

| Predicted XLogP3-AA | 1.8 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis

A plausible synthetic approach for this compound would involve the reduction of the 2,3-double bond of 4'-O-methylquercetin.

Illustrative Synthetic Pathway (Hypothetical)

Caption: Hypothetical synthesis of this compound.

Biological Activities and Mechanism of Action

Research on flavonoids structurally related to this compound, such as dihydroquercetin and tamarixetin, suggests a range of promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The 4'-O-methylation in this compound may enhance its metabolic stability and bioavailability.[2]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Table 2: In Vitro Antioxidant Activity Data for Structurally Related Flavonoids

| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |

| Quercetin | DPPH Radical Scavenging | ~1.89 | [8] |

| Quercetin | ABTS Radical Scavenging | ~1.89 | [8] |

| Dihydroquercetin derivative | DPPH Radical Scavenging | 56.67 ± 4.79 | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Flavonoids have been shown to modulate inflammatory pathways. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 3: In Vitro Anti-inflammatory Activity Data for Structurally Related Flavonoids

| Compound/Extract | Assay | IC₅₀ (µg/mL) | Reference(s) |

| Kaempferol (related flavonoid) | NO Inhibition | 2.4 ± 0.3 | [9] |

| Kaempferol (related flavonoid) | TNF-α Inhibition | 5.5 ± 1.1 | [9] |

| Rosa damascena extract | Inhibition of protein denaturation | 129.04 | [10] |

Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound is likely to exert its effects through the modulation of the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids like tamarixetin have been shown to inhibit this pathway.[13]

Caption: this compound's potential inhibition of the NF-κB pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[14][15] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes. Flavonoids, including tamarixetin, are known to activate this protective pathway.[13]

Caption: this compound's potential activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Use a blank containing only the solvent and a positive control (e.g., ascorbic acid or quercetin).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, leading to a decrease in absorbance.[8]

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use a blank and a positive control (e.g., Trolox).

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[9]

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

-

Calculate the IC₅₀ value.

Caption: Workflow for the Nitric Oxide inhibition assay.

Conclusion

This compound is a promising flavonoid with the potential for significant antioxidant and anti-inflammatory activities. Its structural similarity to well-studied compounds like dihydroquercetin and tamarixetin provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on obtaining precise quantitative data for its biological activities, elucidating its metabolic fate, and evaluating its efficacy in in vivo models of diseases associated with oxidative stress and inflammation.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 70411-27-7 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Principles from Tamarix aphylla L.: A Bioassay-Guided Fractionation Study [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects [mdpi.com]

In-Depth Technical Guide: Isolation of Dihydrotamarixetin from Blumea fistulosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of dihydrotamarixetin, a bioactive flavonoid, from the medicinal plant Blumea fistulosa. This document details the necessary experimental protocols, presents key quantitative data, and visualizes the underlying scientific principles and workflows.

Introduction to this compound and Blumea fistulosa